Cyclo(-Ala-Ala)

Description

Structure

3D Structure

Properties

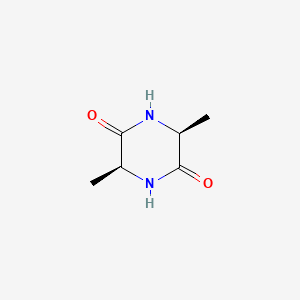

IUPAC Name |

(3S,6S)-3,6-dimethylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISPHBAYBECQZ-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207149 |

Source

|

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-61-4, 72904-45-1 |

Source

|

| Record name | Cyclo(alanylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine anhydride, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALANINE ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALANINE ANHYDRIDE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclo(-Ala-Ala): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] Composed of two L-alanine residues, this simple yet conformationally constrained scaffold has garnered significant attention in various scientific fields, including medicinal chemistry, drug discovery, and materials science. Its inherent stability against proteolytic degradation, a common challenge with linear peptides, makes it an attractive backbone for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of Cyclo(-Ala-Ala), with a focus on experimental protocols and data presentation to aid researchers in their scientific endeavors.

Chemical Properties and Structure

Cyclo(-Ala-Ala) is a white solid with a defined chemical and physical profile.[3] Its structure is characterized by a six-membered ring containing two amide bonds, with two methyl groups as side chains.[2]

Physicochemical Properties

The key physicochemical properties of Cyclo(-Ala-Ala) are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5845-61-4 | [1] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | 282-282.5 °C | [4] |

| Boiling Point | 453.0 ± 38.0 °C (Predicted) | [4] |

| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.97 ± 0.60 (Predicted) | [4] |

| Storage Temperature | -15°C | [4] |

| SMILES Notation | C[C@@H]1NC(=O)--INVALID-LINK--NC1=O | [2] |

| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | [1] |

Structural Characteristics

The diketopiperazine ring of Cyclo(-Ala-Ala) adopts a nearly planar conformation, which is stabilized by intramolecular hydrogen bonding.[2] This rigid structure is a hallmark of DKPs and contributes to their exceptional resistance to enzymatic degradation by proteases.[2]

Crystal Structure: The crystal system for Cyclo(-L-Ala-L-Ala) has been reported as monoclinic.[2] Detailed crystallographic data provides insights into the precise bond lengths, bond angles, and spatial arrangement of the atoms within the crystal lattice.

Spectroscopic Data

Mass Spectrometry (MS): The fragmentation of Cyclo(-Ala-Ala) and other cyclic dipeptides has been studied using various mass spectrometry techniques. The fragmentation pathways are influenced by the substituents on the diketopiperazine ring.[5] Photoionization and photofragmentation studies of Cyclo(-Ala-Ala) have shown that fragmentation often initiates with the opening of the ring through C-C bond cleavage, followed by the release of neutral moieties like CO or HNCO.[6]

Synthesis of Cyclo(-Ala-Ala)

Cyclo(-Ala-Ala) can be synthesized through several methods, including solid-phase, solution-phase, and enzymatic approaches.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a widely used method for preparing cyclic dipeptides due to its efficiency and ease of purification.[6]

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (DCM) in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected L-alanine (Fmoc-L-Ala-OH) to the resin using a coupling agent (e.g., DIC/HOBt or HATU) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound alanine using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-L-Ala-OH to the deprotected N-terminus of the resin-bound alanine using a coupling agent.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the dipeptide-resin.

-

Cyclization and Cleavage: Induce cyclization and cleavage from the resin by treating the dipeptide-resin with a mild acid (e.g., 1% TFA in DCM) or by heating in a high-boiling point solvent. This step simultaneously forms the diketopiperazine ring and releases the product into the solution.

-

Purification: Purify the crude Cyclo(-Ala-Ala) from the cleavage solution using techniques such as precipitation with cold diethyl ether followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized product using mass spectrometry and NMR spectroscopy.

Figure 1. Workflow for the solid-phase synthesis of Cyclo(-Ala-Ala).

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of amino acids in a solvent, followed by intramolecular cyclization.

This is a general procedure that may require optimization.

-

Dipeptide Formation: Synthesize the linear dipeptide L-alanyl-L-alanine using standard peptide coupling methods (e.g., using protected alanine derivatives and a coupling reagent like DCC or EDC).

-

Deprotection: Remove the protecting groups from the N- and C-termini of the linear dipeptide.

-

Cyclization: Induce intramolecular cyclization of the deprotected dipeptide. This can be achieved by heating the dipeptide in a high-boiling point solvent (e.g., ethylene glycol) to promote dehydration and ring closure.

-

Purification: Purify the resulting Cyclo(-Ala-Ala) by recrystallization or chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a green and stereospecific route to diketopiperazines. Cyclodipeptide synthases (CDPSs) are enzymes that can catalyze the formation of the DKP ring from aminoacyl-tRNAs.[2]

This is a conceptual outline, as specific protocols depend on the chosen enzyme and expression system.

-

Enzyme Production: Express and purify a suitable cyclodipeptide synthase that accepts L-alanine as a substrate.

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, L-alanine, ATP, and other necessary cofactors in an appropriate buffer.

-

Incubation: Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme's activity.

-

Product Isolation: Stop the reaction and isolate the Cyclo(-Ala-Ala) from the reaction mixture using extraction and chromatographic techniques.

Biological Activities and Potential Applications

Cyclo(-Ala-Ala) and other diketopiperazines exhibit a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for Cyclo(-Ala-Ala) is not extensively reported, other cyclic dipeptides have demonstrated significant antimicrobial properties. The mechanism of action is often attributed to the disruption of bacterial cell-to-cell communication systems known as quorum sensing.[7]

Table of Antimicrobial Activity for Structurally Related Cyclic Dipeptides

| Cyclic Dipeptide | Test Organism | MIC (µg/mL) | Reference(s) |

| Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | 1 | [8] |

| Cyclo(Pro-Trp) | Escherichia coli | >100 | [9] |

| Cyclo(Phe-Pro) | Staphylococcus aureus | >100 | [9] |

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of Cyclo(-Ala-Ala) in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Figure 2. Experimental workflow for antimicrobial susceptibility testing.

Neuroprotective Effects

Table of Neuroprotective Activity for a Model Diketopiperazine

| Compound | Assay Model | EC50 (µM) | Maximal Activity (% Neuroprotection) | Reference(s) |

| HomoBisNitrone (HBN) 6 | O/R in SH-SY5Y cells | 14.39 ± 2.62 | 81.21 ± 14.39 | [10] |

Note: Data for a representative neuroprotective compound is shown as a reference.

Based on studies of other cyclic dipeptides, the neuroprotective effects of Cyclo(-Ala-Ala) may be mediated through the modulation of key signaling pathways involved in cell survival and inflammation. A proposed pathway could involve the activation of pro-survival kinases and the inhibition of pro-inflammatory mediators.

Figure 3. Proposed neuroprotective signaling pathway of Cyclo(-Ala-Ala).

Immunomodulatory Effects

Cyclic dipeptides have been shown to modulate the immune response, including the production of cytokines.[11] This activity suggests their potential use in the treatment of inflammatory and autoimmune diseases. The immunomodulatory effects are likely mediated through interactions with various signaling pathways within immune cells.

Conclusion

Cyclo(-Ala-Ala) is a fundamental cyclic dipeptide with a unique combination of structural stability and potential for diverse biological activities. Its straightforward synthesis and conformationally rigid scaffold make it an excellent starting point for the design and development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological potential, along with detailed experimental protocols and data presentation to support further research in this exciting area. While more quantitative data on the specific biological activities of Cyclo(-Ala-Ala) are needed, the information on related diketopiperazines provides a strong rationale for its continued investigation as a promising molecule in drug discovery and development.

References

- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 2. orientjchem.org [orientjchem.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. benchchem.com [benchchem.com]

- 5. Modulation of cytokine production by cyclic adenosine monophosphate analogs in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron and ion spectroscopy of the cyclo-alanine–alanine dipeptide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05811H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential cytokine modulation and T cell activation by two distinct classes of thalidomide analogues that are potent inhibitors of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Landscape of Cyclo(-Ala-Ala): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of Cyclo(-L-alanyl-L-alanine), a cyclic dipeptide also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione. As the simplest chiral cyclic dipeptide, its conformational preferences are foundational for understanding the structural behavior of more complex peptidomimetics and serve as a scaffold in drug design.[1][2] This document details the key structural features determined by experimental and computational methods, presents quantitative data in a comparative format, and outlines the methodologies employed for these analyses.

Core Concepts in Cyclo(-Ala-Ala) Conformation

Cyclo(-Ala-Ala) is a member of the 2,5-diketopiperazine (DKP) class of compounds, characterized by a six-membered ring containing two amide bonds.[1][2] The conformation of this ring is not planar but is typically puckered, with a preference for a boat-like conformation.[3] The presence of the two methyl groups derived from the alanine residues influences the specific puckering of the ring. The key conformational descriptors for peptides, the dihedral angles (φ, ψ, ω), are constrained by the cyclic nature of the molecule.

The conformational flexibility of the DKP ring is a critical aspect of its chemistry, allowing for interconversion between different puckered forms. Understanding this dynamic equilibrium is essential for predicting molecular interactions and biological activity.

Quantitative Conformational Data

The conformation of Cyclo(-Ala-Ala) has been elucidated through X-ray crystallography and computational modeling. The following tables summarize the key quantitative data from these studies.

Table 1: Dihedral Angles from Crystal Structure Analysis

| Dihedral Angle | Residue 1 (Ala) | Residue 2 (Ala) |

| φ (C'-N-Cα-C') | -35.2° | -33.8° |

| ψ (N-Cα-C'-N) | 36.4° | 34.5° |

| ω (Cα-C'-N-Cα) | -1.8° | -1.5° |

Data extracted from the crystal structure of cyclo(L-alanyl-L-alanyl).

Table 2: Key Bond Lengths from Crystal Structure Analysis

| Bond | Length (Å) |

| N-Cα | 1.458 |

| Cα-C' | 1.520 |

| C'-N | 1.334 |

| Cα-Cβ | 1.525 |

Average values from the crystal structure of cyclo(L-alanyl-L-alanyl).

Table 3: Ring Puckering Parameters

The puckering of the diketopiperazine ring can be described by the Cremer-Pople puckering parameters. For a six-membered ring, these are the total puckering amplitude (Q) and two phase angles (θ and φ).

| Parameter | Value | Conformation |

| Q (Å) | 0.25 | Boat |

| θ (°) | 85.3 | - |

| φ (°) | 178.2 | - |

Theoretical values for a representative boat conformation of a 2,5-diketopiperazine ring.[1]

Experimental and Computational Protocols

The determination of the conformational properties of Cyclo(-Ala-Ala) relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

X-ray crystallography provides precise atomic coordinates of the molecule in the solid state, from which bond lengths, bond angles, and dihedral angles can be determined.

Protocol for Single Crystal X-ray Diffraction of Cyclo(-Ala-Ala):

-

Crystallization:

-

Cyclo(-Ala-Ala) is dissolved in a suitable solvent system, such as a mixture of water and a miscible organic solvent (e.g., ethanol, acetone).

-

Single crystals are grown using slow evaporation or vapor diffusion methods. In the hanging drop vapor diffusion method, a drop of the peptide solution is equilibrated against a reservoir of a precipitant solution.[4]

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to obtain the unit cell dimensions and integrated intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial phases.

-

The atomic model is built and refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing information about the dynamic equilibrium of different conformers.[6][7][8][9][10]

Protocol for NMR Conformational Analysis of Cyclo(-Ala-Ala):

-

Sample Preparation:

-

Cyclo(-Ala-Ala) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 1-10 mM.

-

-

NMR Data Acquisition:

-

A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

-

1D ¹H NMR: Provides information on the chemical environment of the protons.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the alanine spin systems.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities of protons (< 5 Å), which is crucial for determining the three-dimensional structure.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

-

Data Analysis and Structure Calculation:

-

The NMR spectra are processed and assigned.

-

NOE-derived distance restraints and scalar coupling-derived dihedral angle restraints are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental data.

-

Computational Modeling

Computational methods are used to explore the potential energy surface of Cyclo(-Ala-Ala) and to predict the relative stabilities of different conformers.

Methodology for Theoretical Conformational Analysis:

-

Conformational Search:

-

A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be done using molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS).

-

-

Quantum Mechanical Calculations:

-

The geometries of the low-energy conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima.

-

-

Solvent Effects:

-

The effect of the solvent can be included using implicit solvent models (e.g., PCM, COSMO) or by performing molecular dynamics simulations with explicit solvent molecules.[11]

-

-

Analysis of Results:

-

The relative energies of the conformers are calculated to determine their populations.

-

Geometrical parameters (dihedral angles, bond lengths) and spectroscopic properties (NMR chemical shifts, coupling constants) can be calculated and compared with experimental data.

-

Visualizations

The following diagrams illustrate key concepts in the conformational analysis of Cyclo(-Ala-Ala).

Note: The images in the DOT script above are placeholders and would need to be replaced with actual molecular structure images for a complete visualization.

Conclusion

The conformational analysis of Cyclo(-Ala-Ala) reveals a well-defined, puckered six-membered ring structure, predominantly adopting a boat conformation in both the solid state and in solution. The quantitative data derived from X-ray crystallography and computational modeling provide a precise description of its three-dimensional geometry. The outlined experimental and computational protocols offer a robust framework for the detailed structural characterization of this fundamental cyclic dipeptide. This in-depth understanding of the conformational landscape of Cyclo(-Ala-Ala) is invaluable for its application as a scaffold in the design of novel therapeutics and functional biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 11. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

The Discovery and Isolation of Cyclic Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides, formed from the condensation of two amino acids.[1] First identified in the 1880s, they were initially considered mere byproducts of protein degradation.[2] However, decades of research have unveiled their widespread presence in nature and their significant and diverse biological activities, establishing them as a promising class of molecules for drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, isolation, and synthesis of these fascinating molecules.

A Historical Perspective and Natural Abundance

The journey of cyclic dipeptides began in the late 19th century, with their initial discovery as chemical curiosities.[2] For a long time, their biological relevance was largely overlooked.[2] It was the advancement of analytical techniques and extensive screening of natural products that brought their true potential to light.

Cyclic dipeptides are ubiquitous in nature, produced by a vast array of organisms, including bacteria, fungi, plants, and marine invertebrates.[1][2] They are also commonly found in fermented and heat-processed foods such as cheese, beer, coffee, and roasted cocoa, where they can contribute to flavor profiles.[1][3]

Table 1: Natural Sources of Cyclic Dipeptides

| Source Category | Examples of Organisms/Materials | Representative Cyclic Dipeptides |

| Bacteria | Streptomyces, Pseudomonas, Bacillus, Lactobacillus | Cyclo(L-Pro-L-Tyr), Cyclo(L-Pro-L-Phe), Albonoursin |

| Fungi | Aspergillus, Penicillium, Alternaria | Spirotryprostatin B, Penicimutide |

| Marine Organisms | Sponges (Dysidea herbacea), Tunicates, Gorgonians | Various halogenated and modified CDPs |

| Plants | Viola species, Linum usitatissimum (Flax) | Cyclotides (larger cyclic peptides, but related) |

| Food Products | Cheese, Beer, Roasted Coffee, Stewed Beef | A complex mixture of various CDPs |

The biosynthesis of cyclic dipeptides in nature primarily follows two enzymatic pathways:

-

Non-ribosomal Peptide Synthetases (NRPSs): These large, multi-domain enzymes assemble amino acids in a stepwise fashion without the involvement of ribosomes.[4][5] This pathway is particularly common in fungi.[4]

-

tRNA-dependent Cyclodipeptide Synthases (CDPSs): This more recently discovered family of enzymes utilizes aminoacyl-tRNAs as substrates to synthesize the dipeptide backbone, which then cyclizes to form the CDP.[4][5]

Isolation and Purification from Natural Sources

The isolation of cyclic dipeptides from natural sources is a multi-step process that requires careful optimization depending on the source material and the specific properties of the target compounds.

Experimental Protocol: Isolation of Cyclic Dipeptides from Streptomyces sp.

This protocol provides a general framework for the isolation of cyclic dipeptides from a microbial culture, exemplified by Streptomyces.

1. Fermentation and Extraction:

- Cultivate the Streptomyces strain in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions for secondary metabolite production.

- Separate the mycelium from the culture broth by centrifugation or filtration.

- Extract the culture broth with an organic solvent of intermediate polarity, such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure efficient recovery of the compounds.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

- Silica Gel Column Chromatography:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

- Adsorb the dissolved extract onto a small amount of silica gel and dry it.

- Pack a silica gel column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

- Load the dried extract onto the top of the column.

- Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, followed by methanol).

- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

- High-Performance Liquid Chromatography (HPLC):

- Pool the fractions containing the compounds of interest based on TLC analysis.

- Further purify the pooled fractions using reversed-phase HPLC (e.g., on a C18 column).

- Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA), for elution.

- Collect the peaks corresponding to the pure cyclic dipeptides.

3. Structural Elucidation:

- Confirm the identity and structure of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Below is a DOT script for a Graphviz diagram illustrating the general workflow for isolating cyclic dipeptides from a microbial culture.

Caption: Workflow for the isolation of cyclic dipeptides.

Chemical Synthesis of Cyclic Dipeptides

Chemical synthesis offers a versatile alternative to isolation from natural sources, allowing for the production of larger quantities of known CDPs and the creation of novel analogs with modified properties. The two main approaches are solution-phase and solid-phase synthesis.

Experimental Protocol: Solid-Phase Synthesis of a Cyclic Dipeptide

Solid-phase peptide synthesis (SPPS) is a widely used method for the efficient construction of linear peptide chains, which can then be cyclized.

1. Resin Preparation and First Amino Acid Coupling:

- Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (DCM).

- Couple the first N-Fmoc protected amino acid to the resin in the presence of a base such as diisopropylethylamine (DIPEA).

2. Peptide Chain Elongation:

- Remove the Fmoc protecting group from the first amino acid using a solution of piperidine in dimethylformamide (DMF).

- Couple the second N-Fmoc protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA.

3. Cleavage of the Linear Dipeptide from the Resin:

- Wash the resin thoroughly to remove excess reagents.

- Cleave the linear dipeptide from the resin using a mild acidic solution (e.g., a solution of acetic acid or dilute TFA in DCM).

4. Cyclization in Solution:

- Dissolve the linear dipeptide in a suitable solvent (e.g., DMF or DCM) at high dilution to favor intramolecular cyclization over polymerization.

- Add a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) to promote the formation of the amide bond.

- Monitor the reaction by HPLC until completion.

5. Purification:

- Purify the crude cyclic dipeptide using reversed-phase HPLC.

Below is a DOT script for a Graphviz diagram illustrating the solid-phase synthesis of a cyclic dipeptide.

Caption: Workflow for solid-phase synthesis of cyclic dipeptides.

Biological Activities and Therapeutic Potential

Cyclic dipeptides exhibit a remarkable range of biological activities, making them attractive candidates for drug development. Their constrained cyclic structure often imparts increased stability against proteolysis and improved cell permeability compared to their linear counterparts.

Table 2: Biological Activities of Selected Cyclic Dipeptides

| Cyclic Dipeptide | Biological Activity | Target/Mechanism of Action (if known) |

| Cyclo(L-Pro-L-Tyr) | Antimicrobial, Quorum sensing inhibition | - |

| Cyclo(L-Phe-L-Pro) | Antifungal, Cytotoxic | - |

| Albonoursin | Antibacterial | - |

| Spirotryprostatin B | Anticancer | Inhibits microtubule assembly |

| Plinabulin (synthetic derivative) | Anticancer | Tubulin polymerization inhibitor |

Signaling Pathways

The diverse biological activities of cyclic dipeptides stem from their ability to interact with various cellular targets and modulate signaling pathways. For instance, some CDPs can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

Below is a DOT script for a Graphviz diagram illustrating a simplified signaling pathway for quorum sensing inhibition by a cyclic dipeptide.

Caption: Quorum sensing inhibition by a cyclic dipeptide.

Conclusion

Cyclic dipeptides have transitioned from being considered mere chemical artifacts to a class of natural products with significant biological and therapeutic potential. Their widespread occurrence, diverse bioactivities, and amenability to chemical synthesis make them a fertile ground for future research and development. The detailed methodologies for isolation and synthesis provided in this guide, along with an understanding of their biological roles, will empower researchers to further explore and exploit the potential of these remarkable molecules in the quest for new medicines and scientific tools.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(-Ala-Ala) molecular weight and formula

An In-depth Technical Guide to Cyclo(-Ala-Ala)

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and chemical behavior.

Core Properties of Cyclo(-Ala-Ala)

Cyclo(-Ala-Ala) is a cyclic dipeptide formed from the condensation of two L-alanine amino acid residues. Its rigid, six-membered ring structure imparts unique chemical and physical properties that make it a subject of interest in various fields, including drug discovery and materials science.[1]

Quantitative Data Summary

The fundamental properties of Cyclo(-Ala-Ala) are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione[1] |

| Synonyms | cyclo(L-Alanine-L-Alanine), cyclic(Ala-Ala), Ala-Ala diketopiperazine[1][2] |

| CAS Number | 5845-61-4[1][2][3][4] |

| Molecular Formula | C₆H₁₀N₂O₂[1][2][3][4] |

| Molecular Weight | 142.16 g/mol [1][2] |

| Appearance | White solid / White to off-white crystalline powder[3][4] |

| Canonical SMILES | CC1C(=O)NC(C(=O)N1)C[1] |

| Isomeric SMILES | C[C@H]1C(=O)N--INVALID-LINK--C[1] |

| InChI Key | WWISPHBAYBECQZ-IMJSIDKUSA-N[1] |

Experimental Protocols

Solid-Phase Synthesis of Cyclo(-Ala-Ala)

This protocol describes a general methodology for the solid-phase synthesis of cyclic dipeptides, adapted for Cyclo(-Ala-Ala) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method offers advantages in purification and efficiency.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-L-Alanine (Fmoc-L-Ala-OH)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Piperidine

-

A suitable coupling agent (e.g., HBTU/HOBt)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Methodology:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the 2-CTC resin in DCM within a peptide synthesis vessel.

-

Dissolve Fmoc-L-Ala-OH (3.0 equiv.) and DIPEA (6.0 equiv.) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

To cap any unreacted sites on the resin, treat with a mixture of DCM:MeOH:DIPEA (e.g., 80:15:5) for 30 minutes.

-

Wash the resin sequentially with DMF, MeOH, and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the loaded alanine.

-

Wash the resin thoroughly with DMF, followed by DCM, to remove residual piperidine.

-

-

Second Amino Acid Coupling:

-

Dissolve Fmoc-L-Ala-OH (3.0 equiv.) and a coupling agent (e.g., HBTU/HOBt, 3.0 equiv.) in DMF.

-

Add this solution to the resin, followed by the addition of DIPEA (6.0 equiv.).

-

Agitate the mixture for 2-4 hours at room temperature to facilitate the coupling of the second alanine residue.

-

Wash the resin as described in step 1.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2 to expose the N-terminal amine of the second alanine.

-

-

Cyclative Cleavage from Resin:

-

Wash the dipeptidyl-resin with DCM and dry it.

-

Suspend the resin in a solution of 1% TFA in DCM.

-

Agitate the suspension at room temperature for 2-16 hours. This step simultaneously cleaves the linear dipeptide from the resin and promotes intramolecular cyclization to form Cyclo(-Ala-Ala).

-

Monitor the reaction progress by analyzing small aliquots of the solution via HPLC-MS.

-

Once the reaction is complete, filter the resin and collect the filtrate. Wash the resin with additional DCM.

-

-

Purification and Characterization:

-

Combine all filtrates and evaporate the solvent under reduced pressure.

-

Precipitate the crude product by dissolving the residue in a minimal amount of DCM or methanol and adding it dropwise to cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Purify the crude Cyclo(-Ala-Ala) using RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Characterize the final product by MS to confirm the molecular weight and NMR to verify the structure.

-

Chemical Behavior: Epimerization and Ring-Opening

In basic aqueous solutions, Cyclo(-Ala-Ala) can undergo epimerization and ring-opening reactions. The diagram below illustrates the proposed mechanism for these transformations. The process involves the conversion between homochiral (L,L or D,D) and heterochiral (L,D) cyclic forms, as well as the hydrolytic opening of the diketopiperazine ring to form linear dipeptides.

Epimerization and ring-opening of Cyclo(-Ala-Ala) in aqueous solution.

References

Spectroscopic Data for Cyclo(-Ala-Ala): A Technical Guide for Researchers

An In-depth Analysis of NMR and MS Data for the Cyclic Dipeptide Cyclo(-Ala-Ala)

This technical guide provides a comprehensive overview of the spectroscopic data for the cyclic dipeptide Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For Cyclo(-Ala-Ala), both ¹H and ¹³C NMR are essential for confirming its cyclic structure and the stereochemistry of the alanine residues.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Cyclo(-Ala-Ala) is relatively simple due to the molecule's symmetry. The key proton signals and their characteristics are summarized in the table below. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of peptides.[1]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH (Amide) | ~8.14 | s | - |

| α-CH (Alpha-Proton) | ~3.85 | q | ~6.9 |

| β-CH₃ (Methyl Protons) | ~1.22 | d | ~6.9 |

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. The exact chemical shifts may vary slightly depending on the sample concentration and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of Cyclo(-Ala-Ala). The expected chemical shifts for the distinct carbon environments are presented below.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Carbonyl) | ~168 |

| α-C (Alpha-Carbon) | ~50 |

| β-C (Methyl Carbon) | ~17 |

Note: Chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm. These are approximate values based on typical chemical shifts for similar peptide structures.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Molecular Ion and Fragmentation Pattern

The nominal molecular weight of Cyclo(-Ala-Ala) is 142.16 g/mol .[1] In mass spectrometry, typically using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. The fragmentation of this cyclic dipeptide provides characteristic ions that confirm its structure.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 143.1 | Protonated molecular ion |

| [M+Na]⁺ | 165.1 | Sodium adduct |

| [M+K]⁺ | 181.1 | Potassium adduct |

| Fragment 1 | 115.1 | Loss of CO (Carbon Monoxide) |

| Fragment 2 | 71.1 | Cleavage of the diketopiperazine ring |

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

Detailed methodologies for acquiring NMR and MS data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 1-5 mg of purified Cyclo(-Ala-Ala).

-

Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

For chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

Data Acquisition:

-

Acquire a ¹H NMR spectrum to assess sample purity and confirm the proton signals.

-

Acquire a ¹³C NMR spectrum to identify all carbon signals.

-

For complete structural assignment and to resolve any ambiguities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[2]

Mass Spectrometry (ESI-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of Cyclo(-Ala-Ala) in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[2]

-

Dilute the stock solution to a final concentration in the range of 1-10 µg/mL using a solvent compatible with the mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of formic acid (0.1%) to promote protonation.[2]

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of Cyclo(-Ala-Ala).

The analysis of the acquired data involves processing the raw spectra, assigning the observed signals to the corresponding nuclei or fragments, and interpreting the data to confirm the chemical structure and purity of Cyclo(-Ala-Ala). This comprehensive spectroscopic characterization is a fundamental step in the utilization of this cyclic dipeptide in further scientific investigations.

References

An In-depth Technical Guide to the Physical Properties of Cyclo(Ala-Ala)

For Researchers, Scientists, and Drug Development Professionals

Cyclo(Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide that belongs to the diketopiperazine (DKP) class of compounds. DKPs are the smallest class of cyclic peptides and have garnered significant interest in various scientific fields, including drug discovery and materials science, due to their rigid structure that can mimic peptide beta-turns and their prevalence in biologically active natural products.[1][2] This technical guide provides a comprehensive overview of the core physical properties of Ala-Ala diketopiperazine, detailed experimental protocols for its characterization, and visualizations of key experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of cyclo(Ala-Ala) is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][3][4][5] |

| Molecular Weight | 142.16 g/mol | [1][3][4][5] |

| CAS Number | 5845-61-4 | [3][4][6] |

| Appearance | White solid, white powder, or white to off-white crystalline powder. | [3][4] |

| Melting Point | 282-282.5 °C | [6] |

| Boiling Point (Predicted) | 453.0 ± 38.0 °C | [6] |

| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 12.97 ± 0.60 | [3][6] |

| Storage Temperature | -15°C or 0 - 8 °C | [3][4][5][6] |

Solubility

The solubility of diketopiperazines is a critical factor for their biological application and chemical synthesis. Generally, DKP derivatives exhibit low solubility due to their rigid six-membered ring and strong intermolecular hydrogen bonding.[7] The solubility of Ala-Ala DKP, specifically, has been noted to be low, which can be a challenge for certain applications like polymerization.[8] For instance, in one study, 10 mg of alanine DKP was dissolved in a minimum of 2 mL of deionized water, while the resulting poly(alanine) was insoluble in the same amount of water.[8] The use of asymmetric diketopiperazines, composed of two different amino acids, has been explored as a strategy to improve solubility.[7]

Crystal and Molecular Structure

The three-dimensional structure of cyclo(Ala-Ala) has been determined by X-ray crystallography. The crystal structure of L-cis-3,6-dimethyl-2,5-piperazinedione reveals a nonplanar six-membered ring.[9] The conformation of the diketopiperazine ring is a subject of interest, with studies indicating that cis-3,6-disubstituted 2,5-DKPs, such as cyclo(L-Ala-L-Ala), tend to prefer a boat conformation.[10] However, the energy difference between boat and planar conformations can be small, and the final conformation can be influenced by the crystal packing or solution environment.[10] The crystal structure of L-alanyl-L-alanyl-2,5-diketopiperazine has been determined to be in the triclinic space group P1 with one molecule per unit cell.[9]

Experimental Protocols

This section provides an overview of methodologies for the synthesis and characterization of Ala-Ala diketopiperazine.

Synthesis of Cyclo(Ala-Ala)

A general and efficient method for the synthesis of 2,5-diketopiperazines involves a three-step, one-pot sequence without intermediate purification. This approach enhances atom economy by avoiding stoichiometric condensation reagents.[11]

Workflow for the Synthesis of Cyclo(Ala-Ala):

References

- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CYCLO(-ALA-ALA) CAS#: 5845-61-4 [amp.chemicalbook.com]

- 7. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. baranlab.org [baranlab.org]

- 11. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

The Enduring Scaffold: An In-depth Technical Guide to the Thermodynamic Stability of the Diketopiperazine Ring

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diketopiperazine (DKP) core, the smallest class of cyclic peptides, represents a privileged scaffold in medicinal chemistry and drug development.[1] Its inherent rigidity, proteolytic stability, and ability to mimic peptide β-turns make it an attractive framework for designing novel therapeutics.[2][3] Understanding the thermodynamic stability of this six-membered ring is paramount for predicting its formation, persistence, and ultimate utility in various applications, from drug delivery to materials science. This technical guide provides a comprehensive overview of the thermodynamic principles governing DKP stability, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Factors Influencing Diketopiperazine Stability

The thermodynamic stability of the diketopiperazine ring is not absolute but is rather influenced by a delicate interplay of several factors, including the nature of the constituent amino acid side chains, the surrounding solvent environment, and temperature. The formation of the DKP ring is often a competing pathway during peptide synthesis and can be a degradation route for peptides and proteins, particularly those with a proline residue at the second position from the N-terminus.[4][5]

The intrinsic stability of the six-membered ring serves as a driving force for DKP formation.[6] The conformational preference of the DKP ring, which can adopt boat, planar, or chair-like conformations, is influenced by the steric bulk and electronic properties of the amino acid side chains.[3] For instance, cis-3,6-disubstituted 2,5-DKPs generally favor a boat conformation.[3] The relative stability of cis and trans isomers is also a critical factor, with the trans isomer often being more stable.[7]

Quantitative Thermodynamic Data

The formation of diketopiperazines from linear peptides is an intramolecular cyclization reaction that proceeds through a transition state. The thermodynamic parameters of this transition state, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide quantitative insights into the stability of the precursor peptide and the propensity for DKP formation.

A study on the degradation of model peptides (Xaa¹-Pro²-Gly₄-Lys⁷) via DKP formation revealed that the Gibbs free energy of activation is similar for a range of N-terminal amino acids (Xaa), falling within 90–99 kJ·mol⁻¹.[8] However, the enthalpic and entropic contributions vary significantly, indicating different mechanisms of transition state stabilization.[8] For instance, most of the transition states are entropically favored (ΔS‡ ~ -5 to +31 J·mol⁻¹·K⁻¹) and all are enthalpically disfavored (ΔH‡ ~ 93 to 109 kJ·mol⁻¹).[5][8]

Another investigation into the dissociation kinetics of Phe¹–Pro²–Glyₙ–Lysⁿ⁺³ peptides found ΔG‡ values ranging from 94.6 ± 0.9 to 101.5 ± 1.9 kJ·mol⁻¹, ΔH‡ values from 89.1 ± 0.9 to 116.7 ± 1.5 kJ·mol⁻¹, and ΔS‡ values from −25.4 ± 2.6 to 50.8 ± 4.2 J·mol⁻¹·K⁻¹.[9] These studies highlight the significant influence of the peptide sequence on the thermodynamics of DKP formation.

| Peptide Sequence (Xaa¹-Pro²-Gly₄-Lys⁷) | ΔG‡ (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | Reference |

| Xaa = Various amino acids | 90–99 | 93–109 | -5 to +31 | [5][8] |

| Peptide Sequence (Phe¹–Pro²–Glyₙ–Lysⁿ⁺³) | ΔG‡ (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | Reference |

| n = 1-9 | 94.6 ± 0.9 to 101.5 ± 1.9 | 89.1 ± 0.9 to 116.7 ± 1.5 | -25.4 ± 2.6 to 50.8 ± 4.2 | [9] |

Experimental Protocols for Stability Assessment

A variety of experimental techniques are employed to quantitatively assess the thermodynamic stability of the diketopiperazine ring and the kinetics of its formation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS is a powerful technique for studying the kinetics of peptide cleavage and DKP formation. It allows for the separation and monitoring of different peptide conformations (e.g., cis and trans isomers) and their degradation products over time.[8][10]

Methodology:

-

Sample Preparation: A solution of the peptide of interest is prepared in a suitable solvent (e.g., ethanol).

-

Temperature Control: The sample is incubated at multiple elevated temperatures to accelerate the degradation process.

-

IMS-MS Analysis: Aliquots of the sample are taken at different time points and analyzed by IMS-MS. The instrument separates ions based on their size, shape, and charge, allowing for the quantification of the parent peptide, its isomers, and the DKP product.

-

Kinetic Modeling: The data is fitted to a kinetic model to derive rate constants for isomerization and dissociation.

-

Thermodynamic Parameter Calculation: The temperature dependence of the rate constants is used to construct an Arrhenius plot, from which the activation energy (Ea) is determined. The enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation are then calculated using the Eyring equation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the conformational analysis of diketopiperazines in solution. 1H NMR can be used to distinguish between cis and trans isomers based on the chemical shifts of the α-protons.[7] Advanced 2D NMR techniques, such as NOESY and ROESY, provide information on interatomic distances, which can be used to determine the three-dimensional structure of the DKP ring.[11]

Methodology:

-

Sample Preparation: The DKP derivative is dissolved in a deuterated solvent (e.g., DMF-d7 or DMSO-d6).[12]

-

1D and 2D NMR Data Acquisition: A suite of NMR experiments, including 1D ¹H, 2D COSY, NOESY, and/or ROESY, are performed.

-

Spectral Analysis: The chemical shifts, coupling constants, and NOE/ROE cross-peaks are assigned to specific protons in the molecule.

-

Conformational Analysis: The NMR data, particularly the NOE-derived distance restraints, are used in conjunction with molecular modeling software to calculate the solution conformation of the DKP ring.[11] Variable temperature NMR experiments can be used to study the dynamics of conformational exchange and identify intramolecular hydrogen bonds.[11]

Calorimetry

Calorimetry, particularly high-sensitivity flow microcalorimetry, can be used to study the thermodynamics of DKP association in solution, such as dimerization through hydrogen bonding.[13]

Methodology:

-

Sample Preparation: Solutions of the diketopiperazine are prepared in the solvent of interest (e.g., water) at various concentrations.

-

Heat of Dilution Measurement: The heat effect of diluting the DKP solution is measured using a flow microcalorimeter.

-

Data Analysis: The heat of dilution data is analyzed to determine the enthalpy of association (dimerization).

-

Equilibrium Constant and Other Thermodynamic Parameters: By performing measurements at different temperatures, the equilibrium constant for association and the corresponding changes in entropy and Gibbs free energy can be calculated.[13]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the DKP formation pathway and a typical experimental workflow for its kinetic analysis.

Caption: Pathway of Diketopiperazine Formation from a Linear Dipeptide.

Caption: Experimental Workflow for Kinetic Analysis of DKP Formation.

Conclusion

The thermodynamic stability of the diketopiperazine ring is a multifaceted property crucial for its application in drug discovery and development. A thorough understanding of the factors influencing its stability, coupled with robust experimental and computational methods for its characterization, enables the rational design of DKP-based molecules with desired properties. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers and scientists working with this versatile and enduring chemical scaffold. By leveraging this knowledge, the full potential of diketopiperazines as next-generation therapeutics and functional biomaterials can be realized.

References

- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives [morressier.com]

- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Solubility of Cyclo(-Ala-Ala): An In-depth Technical Guide

This guide provides a comprehensive overview of the solubility of Cyclo(-L-alanyl-L-alanine), also known as Cyclo(-Ala-Ala), in various solvents. It is intended for researchers, scientists, and drug development professionals who require detailed information on the physicochemical properties of this cyclic dipeptide. This document outlines the theoretical basis for its solubility, presents available quantitative data, and provides detailed experimental protocols for its determination.

Introduction to Cyclo(-Ala-Ala) and its Solubility

Cyclo(-Ala-Ala) is a cyclic dipeptide (CDP) composed of two L-alanine residues, forming a stable six-membered diketopiperazine ring.[1] Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol .[1][2] As a neutral, relatively small molecule with two amide bonds, its solubility is governed by a balance between the hydrophilic nature of the amide groups capable of hydrogen bonding and the hydrophobic nature of the two methyl side chains.

Understanding the solubility of Cyclo(-Ala-Ala) is critical for a range of applications, including:

-

Drug Development: Proper formulation and delivery require knowledge of solubility in various physiological and pharmaceutical solvents.

-

Chemical Synthesis: Selecting appropriate solvents is crucial for reaction efficiency, purification, and crystallization.[1]

-

Biochemical Assays: Accurate concentration of the peptide in solution is essential for reliable experimental results.

Cyclo(-Ala-Ala) is classified as a neutral peptide, as it lacks acidic or basic side chains and has no free N- or C-termini.[3][4] For neutral peptides, solubility in aqueous solutions can be limited, often necessitating the use of organic co-solvents.[3][5][6]

Quantitative Solubility Data

A review of scientific literature indicates that specific quantitative solubility data for Cyclo(-Ala-Ala) in a range of solvents is not extensively published. Therefore, experimental determination is typically required. The data, once generated, should be presented in a structured format for clarity and comparison.

Table 1: Experimentally Determined Solubility of Cyclo(-Ala-Ala) (Template)

This table provides a recommended format for presenting experimental solubility data.

| Solvent System | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| Methanol | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| DMSO | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

For context, the solubility of the constituent amino acid, L-alanine, is provided below.

Table 2: Solubility of L-Alanine in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 167.2 g/L | [7] |

| Water | 20 | 89.1 g/L | [8] |

| 80% Ethanol | Cold | Soluble | [8] |

| Diethyl Ether | - | Insoluble | [8] |

Experimental Protocol: Determining Cyclo(-Ala-Ala) Solubility

The most common and accurate method for determining the thermodynamic solubility of a compound is the isothermal equilibrium method .[9] This protocol involves saturating a solvent with the solute and quantifying the amount dissolved after equilibrium has been reached.

3.1. Materials and Equipment

-

Cyclo(-Ala-Ala) (lyophilized powder, purity >95%)

-

Solvents (e.g., deionized water, ethanol, DMSO, HPLC-grade)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatic shaker/incubator

-

Centrifuge capable of handling vials

-

Syringe filters (e.g., 0.22 µm PTFE or PES)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for preparing standards

3.2. Procedure

Step 1: Sample Preparation

-

Add an excess amount of Cyclo(-Ala-Ala) powder to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Record the exact mass of the added peptide.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

Step 2: Equilibration

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For cyclic peptides, this can take between 24 and 72 hours.[9] A 48-hour period is generally recommended.

Step 3: Separation of Saturated Solution

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[6]

-

Carefully withdraw an aliquot of the supernatant using a pipette. Alternatively, filter the supernatant using a 0.22 µm syringe filter compatible with the solvent. This step is critical to ensure no solid particulates are carried over.

Step 4: Quantification by HPLC

-

Prepare a Calibration Curve:

-

Prepare a stock solution of Cyclo(-Ala-Ala) in a suitable solvent (e.g., 50% acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Perform a series of serial dilutions to create at least five standard solutions of known concentrations.

-

-

Sample Analysis:

-

Accurately dilute the saturated solution (from Step 3) with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the standards and the diluted sample onto the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Detection: UV detector set to a wavelength where the peptide bond absorbs, typically around 214 nm.[10]

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25 °C.

-

-

Calculation:

-

Integrate the peak area for Cyclo(-Ala-Ala) in both the standard and sample chromatograms.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility.

-

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

References

- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biobasic.com [biobasic.com]

- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

- 5. bachem.com [bachem.com]

- 6. jpt.com [jpt.com]

- 7. Alanine - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 10. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

Cyclo(-Ala-Ala) as a Peptide Model: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Ala-Ala), a simple cyclic dipeptide, serves as a fundamental model in peptide chemistry and drug discovery. Its constrained conformational structure provides a unique platform for studying peptide folding, molecular interactions, and the influence of stereochemistry on biological activity. This guide delves into the core aspects of Cyclo(-Ala-Ala), presenting a comprehensive overview of its synthesis, structural properties, and its role as a versatile scaffold in medicinal chemistry. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data and visual representations of key concepts to facilitate a deeper understanding and application in research and development.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant attention in pharmaceutical research. Their inherent rigidity, enhanced stability against proteolysis, and ability to mimic beta-turns in larger peptides make them attractive scaffolds for drug development. Cyclo(-Ala-Ala), being one of the simplest members of this family, provides an excellent model system to explore the fundamental principles of peptide structure and function.

This technical guide offers a detailed exploration of Cyclo(-Ala-Ala), covering its synthesis, conformational analysis, and applications. It is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

Synthesis of Cyclo(-Ala-Ala)

The synthesis of Cyclo(-Ala-Ala) can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being a common and efficient approach.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of the linear dipeptide precursor on a solid support, followed by cyclization and cleavage from the resin. A general workflow for the synthesis of Cyclo(-Ala-Ala) via SPPS is outlined below.

Experimental Protocol: Solid-Phase Synthesis of Cyclo(-L-Ala-L-Ala)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[1][2][3]

Materials:

-

Fmoc-L-Ala-Wang resin

-

Fmoc-L-Alanine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Acetonitrile (ACN)

-

Solid-phase synthesis vessel

-

Shaker

-

RP-HPLC system

Procedure:

-

Resin Swelling: Swell Fmoc-L-Ala-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF and then DCM.

-

-

Coupling of the Second Alanine Residue:

-

In a separate vessel, dissolve Fmoc-L-Alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

-

Cyclative Cleavage:

-

Treat the resin-bound linear dipeptide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and facilitates intramolecular cyclization.

-

-

Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude Cyclo(-Ala-Ala) by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether.

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Structural Properties and Conformational Analysis

The cyclic nature of Cyclo(-Ala-Ala) imposes significant conformational constraints on its structure, making it an excellent model for studying peptide backbone conformations.

Crystal Structure Data

The solid-state conformation of Cyclo(-L-Ala-L-Ala) has been determined by X-ray crystallography. The diketopiperazine ring typically adopts a non-planar, boat-like conformation. The precise bond lengths, bond angles, and dihedral angles provide valuable insights into its stable conformation.

| Parameter | Value |

| Bond Lengths (Å) | |

| Cα - C' | ~1.52 |

| C' - N | ~1.33 |

| N - Cα | ~1.46 |

| C' - O | ~1.24 |

| Cα - Cβ | ~1.53 |

| **Bond Angles (°) ** | |

| Cα - C' - N | ~117 |

| C' - N - Cα | ~123 |

| N - Cα - C' | ~111 |

| Dihedral Angles (°) | |

| φ (C'i-1-Ni-Cαi-C'i) | Varies |

| ψ (Ni-Cαi-C'i-Ni+1) | Varies |

| ω (Cαi-C'i-Ni+1-Cαi+1) | ~0 (cis) |

Note: The exact values for bond lengths, bond angles, and dihedral angles can be obtained from the crystallographic data of cyclo(L-alanyl-L-alanine).

Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques for studying the conformation of Cyclo(-Ala-Ala) in solution.

1H and 13C NMR spectroscopy can provide information about the symmetry of the molecule and the local environment of each atom. The vicinal coupling constants (³J) between protons can be used to estimate dihedral angles through the Karplus equation, providing insights into the ring's puckering.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of purified Cyclo(-Ala-Ala) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (COSY, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton and carbon signals. Measure chemical shifts, and coupling constants, and identify nuclear Overhauser effect (NOE) cross-peaks.

-

Structural Interpretation: Use the measured ³J values to calculate dihedral angle restraints using the Karplus equation. Use the NOE intensities to derive interproton distance restraints. These restraints can then be used in molecular modeling programs to generate a 3D model of the predominant solution conformation.

CD spectroscopy is sensitive to the chiral environment of the peptide backbone and can provide information about the secondary structure and overall conformation. The CD spectrum of Cyclo(-Ala-Ala) in the far-UV region is characteristic of its constrained ring structure.

Experimental Protocol: CD Analysis

-

Sample Preparation: Prepare a solution of Cyclo(-Ala-Ala) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 1 at the wavelength of maximum absorption.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

-

Data Analysis: The resulting spectrum, with its characteristic positive and negative bands, can be compared with spectra of other cyclic peptides to infer conformational similarities and differences.

Role of Cyclo(-Ala-Ala) as a Peptide Model

Scaffold for Drug Discovery

The rigid and stable structure of Cyclo(-Ala-Ala) makes it an attractive scaffold for the design of peptidomimetics. By attaching various functional groups to the diketopiperazine ring, libraries of compounds can be synthesized and screened for biological activity.[4] This approach allows for the presentation of pharmacophoric groups in a defined spatial orientation, which can lead to high-affinity and selective interactions with biological targets.

Model for Studying Peptide Interactions